molecular formula C23H31N5O B2643350 2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol CAS No. 850193-51-0

2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol

Cat. No.: B2643350
CAS No.: 850193-51-0
M. Wt: 393.535
InChI Key: VTQZQIJYUAAJCJ-UHFFFAOYSA-N
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Description

2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with tert-butyl, methyl, and phenyl groups, as well as a piperazine ring and an ethan-1-ol moiety. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, methyl, and phenyl substituents. The final steps involve the attachment of the piperazine ring and the ethan-1-ol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also taken into account during the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol moiety can yield aldehydes or carboxylic acids, while substitution reactions on the piperazine ring can produce a wide range of substituted derivatives .

Scientific Research Applications

2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring and ethan-1-ol moiety may also contribute to the compound’s overall biological activity by enhancing its solubility and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

2-[4-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-17-21(18-8-6-5-7-9-18)22-24-19(23(2,3)4)16-20(28(22)25-17)27-12-10-26(11-13-27)14-15-29/h5-9,16,29H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQZQIJYUAAJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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